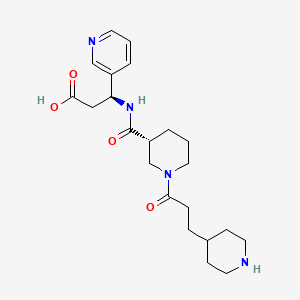

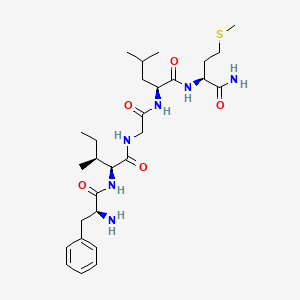

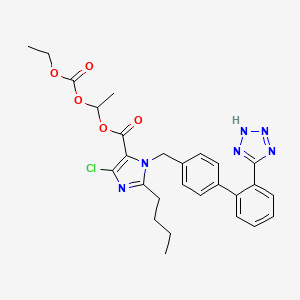

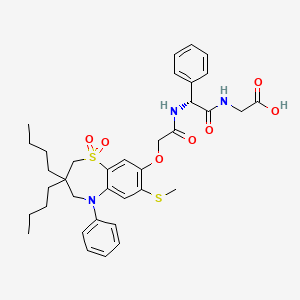

![molecular formula C18H16N2O6 B1671242 5-甲氧基-1,2-二甲基-3-[(4-硝基苯氧基)甲基]吲哚-4,7-二酮 CAS No. 192820-78-3](/img/structure/B1671242.png)

5-甲氧基-1,2-二甲基-3-[(4-硝基苯氧基)甲基]吲哚-4,7-二酮

描述

5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione is a compound with the CAS Number: 192820-78-3 . It is a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1) and exhibits activity against human pancreatic cancer in vitro and in vivo .

Chemical Reactions Analysis

This compound is a mechanism-based inhibitor of NQO1 . Its inactivation of NQO1 was found to be time- and concentration-dependent and required the presence of a pyridine nucleotide cofactor, indicating a need for metabolic activation .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Unfortunately, the available resources do not provide more specific information on the physical and chemical properties of this compound.科学研究应用

NAD(P)H:醌还原酶1 (NQO1) 的抑制

5-甲氧基-1,2-二甲基-3-[(4-硝基苯氧基)甲基]吲哚-4,7-二酮,也称为 ES936,是 NQO1 的基于机制的抑制剂 . NQO1 是一种酶,已被发现上调胰腺癌以及许多其他实体瘤 . ES936 以时间和浓度依赖的方式抑制 NQO1,这种抑制需要吡啶核苷酸辅因子的存在 .

胰腺癌的治疗

ES936 在体外和体内均表现出对人胰腺癌的活性 . 人胰腺肿瘤细胞系 BxPC-3 和 MIA PaCa-2 含有高水平的 NQO1 活性和蛋白质,被发现对 ES936 治疗敏感 . ES936 治疗使这些细胞中的 NQO1 活性抑制了 98% 以上,并诱导了生长抑制 .

超氧化物清除的抑制

ES936 抑制肿瘤和心血管细胞中 NQO1 对超氧化物的清除 . 这种作用在含有高水平 NQO1 的细胞中可能具有生理意义 .

细胞生长的抑制

ES936 治疗导致 MIA PaCa-2 和 BxPC-3 细胞的细胞生长抑制,其 IC50 值分别为 108 和 365 nmol/L . 这表明 ES936 可能是一种用于治疗胰腺癌的有用治疗剂 .

集落形成的抑制

用 ES936 处理 MIA PaCa-2 细胞也以剂量依赖性方式抑制了这些细胞在软琼脂中形成集落和生长的能力 . 这进一步支持了 ES936 作为癌症治疗中治疗剂的潜力 .

体内肿瘤生长的抑制

用 ES936 处理携带 MIA PaCa-2 异种移植瘤的小鼠导致 ES936 处理组和 DMSO 处理组(对照)肿瘤的生长速率之间存在显著差异 . 这表明 ES936 在癌症治疗的体内应用中具有潜力 .

作用机制

Target of Action

The primary target of 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, also known as ES936, is the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) . NQO1 is an enzyme that has been found to be up-regulated in pancreatic cancer as well as many other solid tumors .

Mode of Action

ES936 is a very potent and selective inhibitor of NQO1 . It inhibits the activity of NQO1 in a mechanism-based manner . The inhibition of NQO1 by ES936 is time- and concentration-dependent and requires the presence of a pyridine nucleotide cofactor, which is consistent with a need for metabolic activation .

Biochemical Pathways

The inhibition of NQO1 by ES936 affects the biochemical pathways related to superoxide scavenging . NQO1 can directly scavenge superoxide, and this effect may become physiologically relevant in cells containing high NQO1 levels .

Pharmacokinetics

It is known that es936 is soluble in dmso , which suggests that it could be administered in a suitable vehicle for in vivo studies.

Result of Action

ES936 exhibits activity against human pancreatic cancer both in vitro and in vivo . It inhibits the growth of human pancreatic tumor cell lines BxPC-3 and MIA PaCa-2, which contain high levels of NQO1 activity and protein . ES936 treatment results in a significant difference in growth rates in ES936-treated and DMSO-treated (control) tumors .

Action Environment

The action of ES936 is influenced by the cellular environment, particularly the levels of NQO1 activity and protein in the cells . Cells with high levels of NQO1, such as the human pancreatic tumor cell lines BxPC-3 and MIA PaCa-2, are more susceptible to the inhibitory effects of ES936 .

安全和危害

属性

IUPAC Name |

5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O6/c1-10-13(9-26-12-6-4-11(5-7-12)20(23)24)16-17(19(10)2)14(21)8-15(25-3)18(16)22/h4-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLWSLZYYZHSRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C)C(=O)C=C(C2=O)OC)COC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172879 | |

| Record name | ES-936 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

192820-78-3 | |

| Record name | ES-936 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192820783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ES-936 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02400 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ES-936 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 192820-78-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ES-936 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XI90I177M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES936)?

A1: ES936 functions as a mechanism-based inhibitor of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). [] It requires metabolic activation by NQO1 in the presence of a pyridine nucleotide cofactor, leading to the formation of a reactive iminium species. [] This reactive species then covalently binds to specific amino acid residues (His162, Tyr127, or Tyr129) within the active site of NQO1, permanently inactivating the enzyme. []

Q2: How does ES936's interaction with NQO1 translate into anti-cancer activity?

A2: While initial studies suggested that ES936's anti-cancer activity was linked to increased intracellular superoxide levels due to NQO1 inhibition, later research revealed alternative mechanisms. [, ] ES936 demonstrated potent cytotoxicity against various pancreatic cancer cell lines, inducing caspase-dependent apoptosis without elevating oxidative stress. [] Further investigations identified thioredoxin reductase (TrxR) as a potential target for ES936. [] The compound acts as a potent TrxR inhibitor in both pancreatic cancer cells and cell-free systems. []

Q3: How does ES936 inhibit thioredoxin reductase?

A3: ES936's inhibition of TrxR follows a multi-step process. It undergoes metabolic reduction, loses its nitrophenol leaving group, and generates a reactive electrophile. [] This electrophile then alkylates the selenocysteine residue present in TrxR's active site, effectively inhibiting its activity. []

Q4: What structural features of ES936 are crucial for its inhibitory activity against NQO1?

A4: Research suggests that the 4-nitrophenoxy substituent at the (indol-3-yl)methyl position of ES936 is essential for its mechanism-based inhibition of NQO1. [] Modifications to this substituent, such as replacing it with hydroxy or phenoxy groups, significantly reduce inhibitory potency due to impaired elimination of the leaving group. [] Additionally, molecular docking simulations demonstrate that ES936's structure allows for favorable π-ring stacking interactions with the FADH2 cofactor within the NQO1 active site, contributing to its inhibitory activity. []

Q5: Has the efficacy of ES936 been evaluated in in vivo models of cancer?

A5: Yes, ES936 has shown promising anti-tumor activity in vivo. In a mouse xenograft model using the MIA PaCa-2 human pancreatic cancer cell line, ES936 treatment significantly reduced tumor growth compared to controls. [] Additionally, lead indolequinones, structurally similar to ES936, demonstrated high efficacy and low toxicity in a MIA PaCa-2 xenograft model. []

Q6: Does NQO1 play a role in the efficacy of other anti-cancer agents?

A6: Yes, NQO1 has been shown to be involved in the bioactivation of certain anti-cancer agents. One example is 17-(allylamino)-17-demethoxygeldanamycin (17AAG), a heat shock protein 90 (Hsp90) inhibitor. [, , ] NQO1 metabolizes 17AAG into its hydroquinone form (17AAGH2), which exhibits significantly higher Hsp90 inhibitory activity. [, , ] This bioactivation leads to greater potency and increased sensitivity of NQO1-expressing cancer cells to 17AAG. [, , ]

Q7: What is the significance of the discovery that ES936 inhibits TrxR?

A7: The identification of TrxR as a potential target for ES936 is significant because TrxR plays a crucial role in maintaining cellular redox balance and protecting cancer cells from oxidative stress. [] Targeting TrxR has emerged as a promising strategy in cancer therapy, and ES936's ability to inhibit this enzyme opens up new avenues for developing novel anti-cancer therapeutics. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。